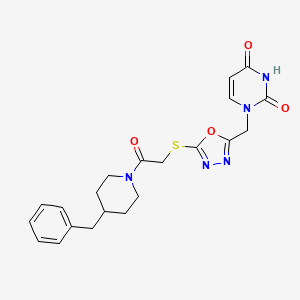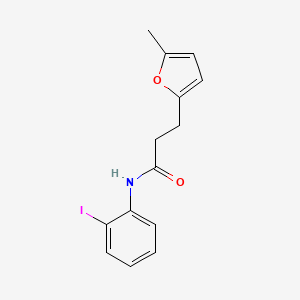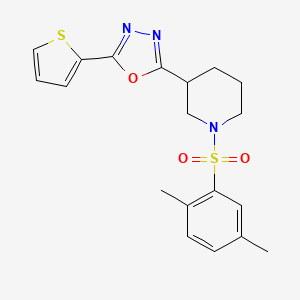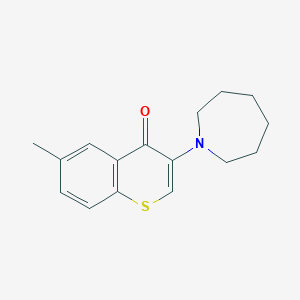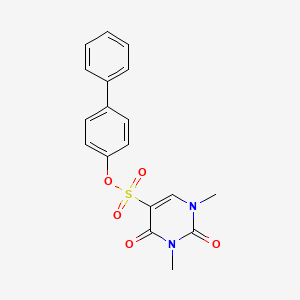
(4-Phenylphenyl) 1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Phenylphenyl) 1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonate, also known as PPDMS, is a compound that has been extensively studied for its potential applications in scientific research. PPDMS is a sulfonated pyrimidine derivative that has been shown to have a wide range of biological activities, including antioxidant, anti-inflammatory, and anti-tumor properties. In
Applications De Recherche Scientifique
Fluorescent Molecular Probes
- Solvatochromic Dyes for Biological Studies : The synthesis and properties of solvatochromic dyes, including those with structural elements similar to (4-Phenylphenyl) 1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonate, have been explored for their strong solvent-dependent fluorescence. These properties make them suitable for developing ultrasensitive fluorescent molecular probes to study biological events and processes, with significant implications for enhancing the visualization and understanding of complex biochemical interactions (Diwu et al., 1997).
Antimicrobial Activity
- Novel Pyrazolopyrimidines with Antimicrobial Properties : Research into pyrazolo[1,5-a]pyrimidine derivatives containing phenylsulfonyl moieties has shown that certain compounds exhibit antimicrobial activities surpassing those of reference drugs. This suggests potential applications in developing new antimicrobial agents, which is particularly relevant for compounds structurally related to this compound (Alsaedi et al., 2019).
Polymer Science
- Polyimide Synthesis for Advanced Technologies : The use of sulfone and oxyethylene units in monomers for synthesizing polyimides highlights the versatility of sulfone-containing compounds in creating materials with desirable mechanical properties and thermal stability. These findings are relevant for the development of new materials with improved performance for technological applications (Liaw et al., 1999).
Organic Synthesis and Chemical Reactions
- Synthetic Applications and Mechanistic Insights : The study of molecular rearrangements and the behavior of sulfonated compounds under various conditions offers insights into the chemical properties and reactions of compounds similar to this compound. These insights are crucial for synthetic chemistry, enabling the development of novel synthetic pathways and the exploration of reaction mechanisms (Higashino et al., 1983).
Safety and Hazards
The safety data sheet for a similar compound, 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone, indicates that it is harmful if swallowed and causes serious eye damage . It is recommended to obtain special instructions before use, not to handle until all safety precautions have been read and understood, and to use personal protective equipment as required .
Propriétés
IUPAC Name |
(4-phenylphenyl) 1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O5S/c1-19-12-16(17(21)20(2)18(19)22)26(23,24)25-15-10-8-14(9-11-15)13-6-4-3-5-7-13/h3-12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLWQFERMMORJOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)N(C1=O)C)S(=O)(=O)OC2=CC=C(C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-amino-N-(3-methoxyphenyl)-1-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2729987.png)
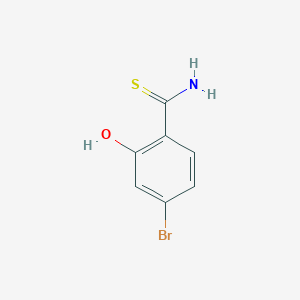
![N-[(5-{[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]-2-fluorobenzamide](/img/structure/B2729989.png)
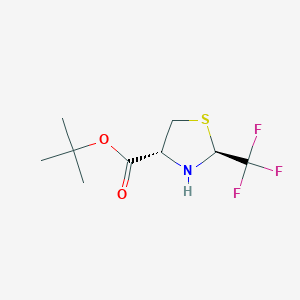
![2-(4-Cyanobenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2729991.png)
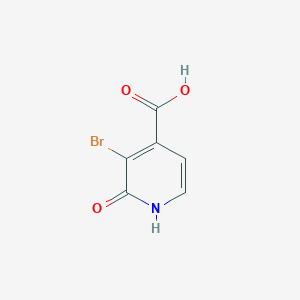
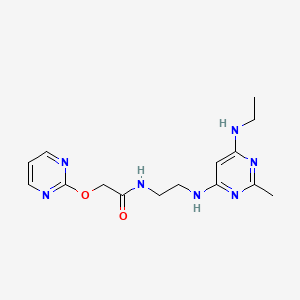
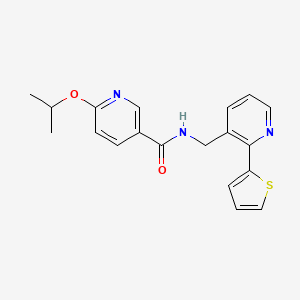

![Methyl 2-[[4-methyl-5-[[(3,4,5-triethoxybenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2730001.png)
